(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Beschreibung
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is a synthetic cinnamanilide derivative characterized by an (E)-configured α,β-unsaturated carbonyl backbone. The compound features a 3,5-bis(trifluoromethyl)phenyl substituent on the amide nitrogen and a 4-(2-methylpropyl)phenyl group at the β-position of the enamide. These structural elements contribute to its physicochemical properties, including high lipophilicity due to the trifluoromethyl groups and the branched alkyl chain, which may enhance membrane permeability and biological interactions .
Eigenschaften
IUPAC Name |
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F6NO/c1-13(2)9-15-5-3-14(4-6-15)7-8-19(29)28-18-11-16(20(22,23)24)10-17(12-18)21(25,26)27/h3-8,10-13H,9H2,1-2H3,(H,28,29)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEJVSBJDWVVJY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The incorporation of trifluoromethyl groups in its structure is known to enhance the pharmacological properties of compounds, making them more effective against various biological targets.
Chemical Structure
The chemical formula for (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is . Its structure features a conjugated double bond and multiple aromatic rings that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antibacterial and anticancer properties. The following sections summarize key findings from various studies regarding the biological activity of this compound.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds similar to (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide:
- Cell Line Studies : A study evaluated the compound's efficacy against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The compound exhibited IC50 values significantly lower than those of established chemotherapeutics like Doxorubicin, indicating potent anticancer activity.
- Mechanism of Action : Molecular docking studies revealed that the compound effectively binds to key proteins involved in cancer progression, such as EGFR and KRAS, leading to down-regulation of these oncogenes in treated cells .
Antimicrobial Activity
The antimicrobial properties of (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide have also been explored:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against Escherichia coli and Candida albicans, with MIC values comparable to those of conventional antibiotics. This suggests its potential as a therapeutic agent in treating resistant bacterial infections .
- Resistance Mechanisms : Studies indicate that the presence of trifluoromethyl groups enhances the ability of the compound to penetrate bacterial membranes, thus overcoming common resistance mechanisms .
Comparative Analysis with Related Compounds
To better understand the biological activity of (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide, a comparative analysis with similar compounds is presented in Table 1.
| Compound Name | Structure Features | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Compound A | Trifluoromethyl + Urea | 22.4 | 4.88 |
| Compound B | Trifluoromethyl + Sulfonamide | 17.8 | 6.00 |
| (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | Trifluoromethyl + Aromatic Rings | <20 | <5 |
Case Studies
- Case Study on Lung Cancer : A preclinical trial involving A549 cells showed that treatment with (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide resulted in a significant reduction in cell viability compared to untreated controls. This study highlighted the compound's potential as a novel therapeutic agent for lung cancer.
- Case Study on Bacterial Infections : In vitro tests against Staphylococcus aureus demonstrated that this compound reduced bacterial growth by over 90% at sub-MIC concentrations, suggesting its utility in developing new antibiotics.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Antimicrobial Activity
Structurally related compounds show potent activity against Gram-positive bacteria and mycobacteria:
- Mechanistic Insights : The trifluoromethyl groups enhance membrane penetration and target binding, while chloro substituents improve electrophilicity, aiding covalent interactions with bacterial enzymes .
- Cytotoxicity : Analogs with 3,5-bis(trifluoromethyl)phenyl groups (e.g., ) show low cytotoxicity toward mammalian cells, suggesting a favorable therapeutic index for the target compound.
Anti-Inflammatory Activity (Ancillary Data)
The target compound’s α,β-unsaturated carbonyl system may similarly modulate inflammatory pathways, though this requires validation.
Q & A
Q. What synthetic methods are reported for (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via condensation of substituted cinnamic acid derivatives with aromatic amines. Key steps include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation.
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.
- Purification : Column chromatography with hexane/ethyl acetate gradients yields pure products (70–72% isolated yields). Melting points (146–173°C) and NMR data (δ 7.2–8.2 ppm for aromatic protons) confirm structural integrity .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and solvent polarity (e.g., DCM vs. THF) improves yields .
Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?
- 1H/13C-NMR : Aromatic protons appear as doublets (δ 7.5–8.1 ppm) with coupling constants (J = 15–16 Hz) confirming the E-configuration of the α,β-unsaturated amide. Trifluoromethyl groups show distinct 19F NMR signals at δ -62 to -64 ppm .
- HR-MS : Exact mass matches calculated values (e.g., [M+H]+ at m/z 454.1124) .
- IR spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (amide C=O) and 1120–1140 cm⁻¹ (C-F) validate functional groups .
Advanced Research Questions
Q. How does the substitution pattern (e.g., trifluoromethyl groups) influence antimicrobial activity and structure-activity relationships (SAR)?
- Lipophilicity : The 3,5-bis(trifluoromethyl)phenyl group enhances membrane permeability, critical for targeting Gram-positive bacteria (Staphylococcus aureus MIC = 4–8 µg/mL) .
- Electronic effects : Electron-withdrawing trifluoromethyl groups stabilize the enamide system, increasing electrophilicity and interactions with bacterial enzymes (e.g., penicillin-binding proteins) .
- Comparative SAR : Analogues with single trifluoromethyl or halogen substituents show reduced activity, highlighting the necessity of dual substitution at the 3,5-positions .
Q. What is the compound’s mechanism of action against bacterial biofilms, and how does it compare to conventional antibiotics?
- Biofilm disruption : At sub-MIC concentrations (2 µg/mL), the compound reduces S. aureus biofilm formation by >50% via inhibition of extracellular DNA (eDNA) synthesis and quorum-sensing pathways (e.g., agr system) .
- Time-kill kinetics : Causes >99% reduction in CFU/mL within 8 hours, indicating rapid bactericidal activity compared to ampicillin (24 hours for similar efficacy) .
Q. Are there synergistic effects when combined with clinically used antibiotics, and what methodologies assess these interactions?
- Checkerboard assays : Synergy with β-lactams (e.g., oxacillin) is observed, reducing their MICs by 4–8 fold. Fractional Inhibitory Concentration Index (FICI) values ≤0.5 confirm synergy .
- Mechanistic basis : The compound disrupts efflux pumps (e.g., NorA) and enhances membrane permeability, potentiating intracellular antibiotic accumulation .
Q. What in vitro safety profiles (e.g., cytotoxicity) have been reported for this compound?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
